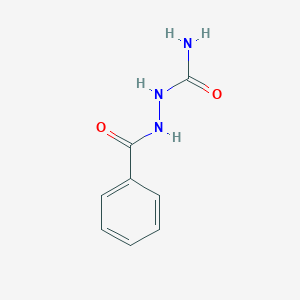

2-Benzoylhydrazinecarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2845-79-6 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

benzamidourea |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13) |

InChI Key |

HUZZTWCBDUFIOU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)N |

Other CAS No. |

2845-79-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Historical Context of Hydrazinecarboxamide Chemistry and Its Relevance

The chemistry of hydrazinecarboxamides, also known as semicarbazides, has a long and notable history in the scientific community. These compounds have been a subject of interest for their diverse chemical reactivity and biological properties for many decades. Early investigations, such as those conducted in the former USSR in the late 1980s, explored the antimicrobial capabilities of hydrazinecarboxamide derivatives against various pathogens.

The relevance of the hydrazinecarboxamide core is underscored by its presence in a number of established pharmaceutical agents. This scaffold is a key component in drugs developed for a range of therapeutic purposes, including analgesics and antipyretics, which are used to relieve pain and reduce fever, respectively. Furthermore, the thio-analogs of this scaffold, known as thiosemicarbazones, have been incorporated into antiviral and antitubercular drugs, highlighting the versatility of the core structure in medicinal chemistry. The continued exploration of hydrazinecarboxamide derivatives is driven by their potential to address significant health challenges, including the rise of antimicrobial resistance.

Academic Significance and Research Prominence of the 2 Benzoylhydrazinecarboxamide Scaffold

The 2-Benzoylhydrazinecarboxamide scaffold holds considerable academic significance, primarily as a versatile intermediate in organic synthesis. Its structure allows for further chemical modifications, making it a valuable starting material for creating more complex molecules, particularly heterocyclic compounds.

A prominent application of this compound is in the synthesis of 1,2,4-triazoles. thieme-connect.de These are a class of five-membered heterocyclic compounds containing three nitrogen atoms, which are themselves significant in medicinal and materials chemistry. The reaction of this compound with other reagents, such as amines under specific conditions, can lead to the formation of the triazole ring system. thieme-connect.de

Furthermore, the broader class of N-benzoyl hydrazine (B178648) carboxamides, to which this compound belongs, has been investigated for a range of potential biological activities. Research has explored the development of derivatives with antiviral properties, including activity against HIV. This demonstrates the ongoing research interest in this scaffold as a template for designing new therapeutic agents.

Structural Framework and Fundamental Nomenclature Considerations

Established Synthetic Routes for this compound

Traditional methods for synthesizing this compound rely on well-understood reactions involving readily available precursors. These routes often involve the formation of the core hydrazide and carboxamide functionalities through condensation and acylation reactions.

One of the most direct conceptual routes to this compound involves the acylation of a hydrazinecarboxamide (semicarbazide) with a benzoic acid derivative. This method leverages the nucleophilic nature of the hydrazine nitrogen to attack an activated benzoic acid, such as benzoyl chloride or a benzoic acid ester, to form the N-benzoyl bond.

A related and commonly employed strategy involves the reaction of a benzohydrazide (B10538) (benzoic acid hydrazide) with an isocyanate. ajchem-b.comderpharmachemica.com For instance, o-(N-propargyl) sulfonamido benzohydrazide can be reacted with phenyl isocyanate in refluxing absolute ethanol (B145695) to yield the corresponding N-phenyl-2-(o-(N-propargyl)sulfonamido-benzoyl)hydrazinecarboxamide. orientjchem.org This approach is versatile, as the substitution on the isocyanate can be varied to produce a range of N-substituted derivatives.

Another pathway starts from aminobenzoic acids. For example, derivatives have been synthesized from the carbamate (B1207046) ester of p-aminobenzoic acid (PABA), which is then reacted with formate (B1220265) under alkaline conditions. nih.gov Similarly, 4-aminobenzoate (B8803810) can be reacted with hydrazine to form a hydrazide, which serves as a key intermediate for further elaboration into the target structure. nih.gov

Semicarbazide (B1199961) (hydrazinecarboxamide) and its sulfur analog, thiosemicarbazide (B42300), are fundamental building blocks in the synthesis of many heterocyclic and acyclic compounds, including derivatives of this compound. ajchem-b.com These compounds are typically formed through the condensation of aldehydes or ketones with semicarbazide or thiosemicarbazide, leading to semicarbazones and thiosemicarbazones, respectively. core.ac.uknih.gov

While these condensation products are not the target molecule itself, the underlying reactivity is key. The synthesis of this compound can be envisioned as the acylation of the unsubstituted nitrogen of semicarbazide with a benzoic acid derivative. Thiosemicarbazides are also used as starting materials for various heterocyclic systems, often involving an initial acylation step with an acid, which, if benzoic acid were used, would form the corresponding thiosemicarbazide derivative prior to any cyclization. niscpr.res.innih.gov The reaction of thiosemicarbazide with an acid can lead to the formation of 1,2,4-triazole (B32235) derivatives upon heating, indicating that the initial acylated intermediate is a precursor to further transformations. niscpr.res.in

Reaction Intermediates and Products

| Starting Material | Reactant | Intermediate/Product Type | Reference |

|---|---|---|---|

| Semicarbazide/Thiosemicarbazide | Aldehyde or Ketone | Semicarbazone/Thiosemicarbazone | core.ac.uknih.gov |

| Benzohydrazide | Phenyl Isocyanate | Hydrazinecarboxamide derivative | derpharmachemica.comorientjchem.org |

| Thiosemicarbazide | Carboxylic Acid | Acylated Thiosemicarbazide (precursor to triazoles) | niscpr.res.in |

The efficiency of synthesis for hydrazinecarboxamide derivatives can be significantly influenced by reaction conditions and the choice of reagents. The use of a base, such as sodium hydroxide (B78521) (NaOH), is a common strategy for optimizing these reactions. In the synthesis of sodium valproate, for instance, the presence of water can lead to the formation of sodium hydroxide, which adversely affects the reaction by altering the chemical environment. e3s-conferences.org However, when used intentionally, NaOH plays a crucial role. It is used for the hydrolysis of esters to form the corresponding acid and for the final neutralization step to produce the sodium salt. e3s-conferences.org

Optimization Parameters in Related Syntheses

| Parameter Optimized | Reaction Type | Key Finding/Condition | Reference |

|---|---|---|---|

| Reagent Ratio (NaOH/Chitosan) | Carboxymethyl chitosan (B1678972) synthesis | Optimal molar ratio found to be 12.4 for maximum substitution and solubility. | nih.gov |

| Reaction Temperature & Stirring Speed | Nanometer magnesium hydroxide synthesis | Optimized conditions were 40°C and 900 rpm. | scirp.org |

| Reactant Order | Sodium valproate synthesis | Diethyl malonate must be added before 1-bromopropane (B46711) to avoid side reactions. | e3s-conferences.org |

Advanced Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for organic synthesis. These advanced approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Ultrasound-assisted organic synthesis has emerged as a powerful and environmentally benign technique to accelerate a wide variety of chemical reactions. nih.govscirp.org The application of ultrasonic irradiation enhances reaction rates and often leads to higher yields compared to conventional heating methods, even under milder conditions. nih.govmdpi.com This "sonochemical" method is considered a green approach because it can reduce reaction times, lower energy consumption, and sometimes obviate the need for harsh reagents. scirp.orge-journals.in

Specifically, an efficient and eco-friendly synthesis of hydrazine carboxamides has been reported using ultrasonic irradiation. nih.govnih.gov This method was found to be significantly faster and more productive than traditional synthetic routes. nih.govnih.gov The benefits of sonication are attributed to acoustic cavitation, which enhances mass transfer and can break down surface continuity more effectively, particularly when using multiple frequencies. e-journals.in This technique has been successfully applied to the synthesis of numerous heterocyclic compounds, demonstrating its broad utility in modern organic chemistry. e-journals.in

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a central goal of green chemistry. ijnc.irmdpi.com Water is considered an ideal green solvent due to its abundance, non-toxicity, and safety profile. ijnc.irnih.gov However, the poor solubility of many organic compounds in water can be a limitation. scirp.org

To address this, mixed aqueous systems and other green solvents have been investigated. A notable example is the use of a water-glycerol mixture for the synthesis of hydrazine carboxamides. nih.govnih.gov In a pilot trial, a water-glycerol (6:4) solvent system under ultrasonic irradiation was shown to be an efficient and environmentally friendly medium for producing hydrazine carboxamide derivatives. nih.govnih.gov Glycerol, a byproduct of biodiesel production, is an attractive green solvent component due to its low toxicity, high boiling point, and renewability. Deep eutectic solvents, such as those made from choline (B1196258) chloride and glycerol, also represent a promising class of non-conventional green solvents. mdpi.com

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from a benzohydrazide and an isocyanate proceeds through a nucleophilic addition mechanism. While specific detailed mechanistic studies for this exact compound are not extensively documented in the provided literature, the mechanism can be elucidated based on the fundamental principles of isocyanate chemistry and nucleophilic reactions. chemrxiv.org

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the benzohydrazide on the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen atom of the hydrazide acts as the nucleophile. The isocyanate carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The terminal amino group (-NH2) of the benzohydrazide attacks the central carbon atom of the phenyl isocyanate. This results in the formation of a zwitterionic intermediate where the nitrogen from the hydrazide bears a positive charge and the oxygen of the isocyanate carbonyl group carries a negative charge.

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This intramolecular proton transfer leads to the formation of the stable this compound product.

Subsequent transformations, such as the cyclization into 1,2,4-triazoles, also proceed through well-defined mechanistic pathways, typically involving intramolecular nucleophilic attack and dehydration under basic or acidic conditions. derpharmachemica.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. vscht.czmdpi.com For this compound and its derivatives, characteristic absorption bands confirm the presence of key structural features.

The FT-IR spectra of such compounds typically exhibit strong absorption bands corresponding to N-H, C=O, and C=N stretching vibrations. For instance, in some benzohydrazide derivatives, the N-H stretching band of the hydrazone is observed around 3173 cm⁻¹, while the C=O and C=N stretching bands are detected at approximately 1622 cm⁻¹ and 1597 cm⁻¹, respectively. researchgate.net The disappearance of sharp bands characteristic of the starting hydrazide materials in the spectroscopic analysis confirms the successful synthesis of the new derivatives. researchgate.net

The presence of an aromatic ring is indicated by C-H stretching vibrations typically appearing in the range of 3100-3000 cm⁻¹. vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-O stretching vibration is generally found in the 1260-1050 cm⁻¹ region. vscht.cz

Interactive Table: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amide/Hydrazine) | Stretching | 3350-3170 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | ~1660 |

| C=O (Benzoyl) | Stretching | ~1640 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amide II) | Bending | ~1550 |

| C-N | Stretching | ~1400 |

Note: The exact positions of these bands can vary depending on the specific molecular structure and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about molecular vibrations, particularly for non-polar bonds. nih.gov In FT-Raman spectroscopy, the sample is irradiated with a laser, and the scattered light is analyzed. thermofisher.com

For aromatic compounds like this compound, the aromatic C-H stretching can be observed between 3100-3000 cm⁻¹, and the C=C stretching of the ring is prominent around 1650 cm⁻¹. thermofisher.com Aliphatic C-H stretches from any alkyl substituents typically appear in the 3000-2800 cm⁻¹ region. thermofisher.com The complementary nature of FT-IR and FT-Raman is crucial, as vibrations that are weak in one technique may be strong in the other, allowing for a more complete vibrational analysis. nih.gov For instance, symmetric non-polar bonds often produce strong Raman signals, while polar functional groups are more prominent in IR spectra. nih.gov

Interactive Table: Key FT-Raman Shifts for this compound Derivatives

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2800 |

| C=O Stretch | 1700-1630 |

| Aromatic C=C Stretch | ~1600 |

| C-N Stretch | 1450-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. ox.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides detailed information about the different types of protons in a molecule and their immediate electronic environment. studymind.co.uk The chemical shift (δ) of a proton is influenced by neighboring electronegative atoms and unsaturated groups. libretexts.org

In the ¹H NMR spectrum of this compound and its derivatives, protons on the aromatic ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on the benzene ring. Protons of the N-H groups in the hydrazinecarboxamide moiety often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. For instance, in some related structures, broad peaks corresponding to OH groups were observed between δ 1.5 to 3.0 ppm and at δ 3.79 ppm, which disappeared after D2O exchange. acs.org The integration of the peaks in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. mnstate.edu

Interactive Table: Typical ¹H NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-Ar) | 7.0 - 8.5 | Multiplet (m) |

| Amide Proton (CO-NH) | 8.0 - 10.0 | Broad Singlet (br s) |

| Hydrazine Proton (NH-N) | 4.0 - 6.0 | Broad Singlet (br s) |

Note: Chemical shifts are approximate and can be influenced by solvent and substitution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. uoi.gr Unlike ¹H NMR, the signals in a ¹³C NMR spectrum are spread over a much wider range (up to 200 ppm), which often allows for the resolution of individual carbon signals. pressbooks.pubscribd.com

For this compound, the carbonyl carbons (C=O) of the benzoyl and carboxamide groups are the most deshielded, appearing furthest downfield in the spectrum, typically in the range of δ 160-180 ppm. libretexts.org The carbon atoms of the aromatic ring usually resonate between δ 120 and 140 ppm. The specific chemical shifts of the aromatic carbons can indicate the points of substitution.

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (Benzoyl C=O) | ~167 |

| Carbonyl Carbon (Amide C=O) | ~158 |

| Aromatic Carbons (Substituted) | 130 - 135 |

| Aromatic Carbons (Unsubstituted) | 127 - 132 |

Note: These values are estimations and can vary based on the specific derivative and experimental conditions.

Advanced NMR Techniques for Comprehensive Structural Elucidation

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. ipb.ptresearchgate.net In such cases, advanced two-dimensional (2D) NMR techniques are employed for a more comprehensive structural analysis. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. ox.ac.ukwikipedia.org This helps in establishing the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon-13 nuclei. wikipedia.org It is invaluable for assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ox.ac.uk It is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. ox.ac.ukdiva-portal.org It is a powerful tool for determining the stereochemistry and three-dimensional structure of a molecule.

The combined application of these advanced NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a complete and detailed structural elucidation of this compound and its derivatives. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M+). libretexts.orgsavemyexams.com This ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.orglibretexts.org The pattern of these fragments provides a "fingerprint" that is unique to the compound's structure. savemyexams.com

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation of this compound would likely involve the cleavage of the amide and hydrazine bonds. Common fragmentation pathways for similar organic molecules include the loss of neutral fragments to produce stable cations. libretexts.orgyoutube.com For instance, ketones and aldehydes often undergo alpha-cleavage or the McLafferty rearrangement. youtube.com In the case of this compound, potential fragmentation could lead to the formation of a benzoyl cation or other stable fragments derived from the hydrazinecarboxamide moiety. The relative abundance of different fragment ions is influenced by their stability; for example, splits that produce more stable carbocations are generally favored. libretexts.orgchemguide.co.uk

The presence of isotopes, such as chlorine or bromine, in derivatives of this compound would result in characteristic M+2 peaks in the mass spectrum, with relative intensities corresponding to the natural abundance of the isotopes. savemyexams.comchemguide.co.uk This isotopic pattern is a definitive indicator of the presence and number of these halogen atoms in the molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgyoutube.com The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of a molecule. sci-hub.seupi.edu

The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl and amide chromophores. libretexts.orgupi.edu The position and intensity of these bands are influenced by the molecular structure and the solvent environment. libretexts.org For example, n→π* transitions are typically of lower intensity and can experience a blue shift (a shift to shorter wavelengths) in polar solvents. libretexts.org The presence of conjugated systems, such as the benzoyl group, generally leads to absorption at longer wavelengths. upi.edu

Studies on similar compounds, like salicylaldehyde (B1680747) benzoylhydrazone, have shown that the electronic absorption spectra can be complex, with multiple overlapping bands that can be resolved using deconvolution methods. nih.gov The interaction of these molecules with metal ions can also lead to significant changes in their UV-Vis spectra, indicating the formation of coordination complexes. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the UV-Vis spectrum and help in the assignment of the observed electronic transitions. researchgate.netrsc.org

Fluorescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed photons. horiba.comedinst.com Molecules that fluoresce, known as fluorophores, are typically organic compounds with aromatic rings and conjugated π-electron systems. horiba.com Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited state and then emit a photon to return to the ground state. uci.edu The emitted light is of lower energy (longer wavelength) than the absorbed light. horiba.comuci.edu

The luminescent properties of this compound and its derivatives can be explored using fluorescence spectroscopy. mdpi.comfrontiersin.org The fluorescence emission and excitation spectra can provide insights into the molecule's electronic structure and its interactions with the environment. horiba.com The intensity and wavelength of the fluorescence can be affected by factors such as solvent polarity, pH, and the presence of quenchers. horiba.com

While some organic molecules are intrinsically fluorescent, others can be synthetically modified to enhance their luminescent properties. horiba.comfrontiersin.org The study of fluorescence in similar amide-containing compounds has shown that specific structural designs can lead to emission in the visible range. mdpi.com In some cases, molecules that are weakly emissive in solution can become highly luminescent in the aggregated state, a phenomenon known as aggregation-induced emission (AIE). frontiersin.org The luminescent properties of co-crystals can also be influenced by intermolecular interactions, such as π-π stacking. nih.gov Two-dimensional fluorescence spectroscopy can be a powerful tool for simultaneously detecting multiple fluorescent species in a sample. nih.gov

X-ray Crystallography and Crystal Structure Analysis

The application of SCXRD to this compound and its derivatives would provide definitive proof of their molecular structures. researchgate.netrcsb.orgrcsb.org The resulting crystal structure would reveal the planarity of the aromatic ring, the geometry around the amide and hydrazine linkages, and the relative orientation of the different functional groups. For derivatives, SCXRD can confirm the position of substituents on the aromatic ring or modifications to the hydrazinecarboxamide backbone.

Successful SCXRD analysis requires the growth of high-quality single crystals of sufficient size, typically in the range of 10 to 200 micrometers in diameter. warwick.ac.uk The crystallographic data obtained, including the unit cell dimensions and space group, provide fundamental information about the crystal packing. nih.govuzh.ch

The crystal structure determined by SCXRD also allows for a detailed analysis of the intermolecular interactions that govern the packing of molecules in the solid state. fzu.cz These non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in defining the supramolecular architecture of the crystal. nih.govbbau.ac.inwikipedia.orgsupramolecularevans.com

For this compound, the presence of N-H and C=O groups makes it highly likely to form extensive hydrogen bonding networks. libretexts.orgkhanacademy.org The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms can act as acceptors. libretexts.orgnih.gov These hydrogen bonds can be either intramolecular, within the same molecule, or intermolecular, connecting adjacent molecules. libretexts.org The analysis of these hydrogen bonding patterns can reveal the formation of specific motifs, such as chains, layers, or more complex three-dimensional networks. nih.govnih.gov

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules interact with their neighbors. The analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

The analysis generates a three-dimensional Hirshfeld surface (HS) and two-dimensional "fingerprint plots," which summarize the intermolecular contacts. The dnorm surface, a key feature of this analysis, maps normalized contact distances to the surface, highlighting regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, typically hydrogen bonds, while blue regions represent longer contacts.

The table below shows a representative breakdown of intermolecular contacts for a molecule structurally similar to this compound, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 45-55% | Represents the most abundant contacts, arising from van der Waals forces between hydrogen atoms on the peripheries of adjacent molecules. nih.gov |

| O···H / H···O | 20-30% | Corresponds to strong N-H···O or C-H···O hydrogen bonds, which are critical in defining the primary structural motifs. |

| C···H / H···C | 10-20% | Indicates weaker C-H···π interactions or other van der Waals contacts involving carbon and hydrogen atoms. analis.com.my |

| C···C | 2-5% | Suggests the presence of π···π stacking interactions between the phenyl rings of neighboring molecules. analis.com.my |

| N···H / H···N | 1-4% | Represents weaker hydrogen bonds or close contacts involving nitrogen atoms. analis.com.my |

| Other (N···O, C···N, etc.) | < 2% | Minor contributions from other van der Waals interactions. |

Polymorph Characterization and Crystalline Phase Identification

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or phases. researchgate.net These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangement. Such differences can significantly affect physicochemical properties, including melting point, solubility, stability, and density. researchgate.netresearchgate.net Acyl-semicarbazide derivatives, a class to which this compound belongs, are known to exhibit polymorphism, adopting different molecular conformations (e.g., bent vs. linear) that lead to distinct crystal packing, such as needle or plate-like crystals. nih.govresearchgate.net

The identification and characterization of polymorphs are critical in materials science and pharmaceutical development. A variety of analytical techniques are employed to distinguish between different crystalline phases.

Common Techniques for Polymorph Characterization

| Analytical Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for each crystalline form based on the arrangement of atoms in the crystal lattice. It is the definitive tool for identifying polymorphs. nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. Each polymorph will exhibit a distinct melting point and enthalpy of fusion. nih.gov |

| Raman and Infrared (IR) Spectroscopy | Vibrational spectroscopy techniques that are sensitive to the local molecular environment. Differences in hydrogen bonding and conformation between polymorphs result in distinct spectral shifts. nicoletcz.cz |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology (e.g., shape and size) of the crystals, which can differ between polymorphs (e.g., needles, plates, prisms). nih.gov |

The powder X-ray diffraction (PXRD) pattern is the fingerprint of a crystalline solid. Different polymorphs will produce different patterns. The table below illustrates hypothetical PXRD data for two distinct polymorphic forms of this compound.

Hypothetical PXRD Data for Polymorphs of this compound

| Form A (Needles) | Form B (Plates) |

| Diffraction Angle (2θ) | Diffraction Angle (2θ) |

| 6.8° | 7.5° |

| 9.5° | 12.1° |

| 13.6° | 14.9° |

| 17.2° | 19.8° |

| 21.6° | 22.5° |

| 24.3° | 25.1° |

Elemental Analysis for Stoichiometric Composition

Elemental analysis, commonly CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. Oxygen is typically determined by difference. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined ("found") percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed stoichiometric composition. researchgate.net

For this compound, the molecular formula is C₈H₉N₃O₂ with a molecular weight of 179.18 g/mol . The theoretical elemental composition can be precisely calculated.

Elemental Analysis Data for this compound (C₈H₉N₃O₂)

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

| Carbon (C) | 53.63% | 53.60% |

| Hydrogen (H) | 5.06% | 5.11% |

| Nitrogen (N) | 23.45% | 23.41% |

| Oxygen (O) | 17.86% | 17.88% |

The data presented in the table shows a strong correlation between the calculated and hypothetical experimental values, confirming the elemental composition and high purity of the compound. nih.gov

Molar Conductance Studies for Complex Stoichiometry in Solution

Molar conductance (Λₘ) measurements are used to determine the stoichiometry of metal complexes in solution. This technique measures the electrical conductivity of a solution of the complex and helps to distinguish between electrolytic and non-electrolytic complexes. scielo.org.mx When a metal complex dissolves in a solvent, it may dissociate into ions. The number and charge of these ions determine the solution's conductivity.

By comparing the measured molar conductance value at a specific concentration (typically 10⁻³ M) and solvent with established ranges, one can infer the electrolyte type (e.g., 1:1, 1:2, 2:1). researchgate.net For instance, a neutral complex of this compound, [M(L)₂Cl₂], would be expected to have a very low molar conductance value in a solvent like DMF, indicating it is a non-electrolyte. Conversely, a complex salt like [M(L)₂]Cl₂ would dissociate into [M(L)₂]²⁺ and 2Cl⁻ ions, behaving as a 1:2 electrolyte with a much higher conductance value. ajpojournals.org

Expected Molar Conductance Ranges for Electrolytes in DMF at Room Temperature

| Electrolyte Type | Molar Conductance (Λₘ) Range (Ω⁻¹ cm² mol⁻¹) | Example |

| Non-electrolyte | < 40 | [Ni(L)₂(H₂O)₂] scielo.org.mx |

| 1:1 electrolyte | 65 - 90 | [Co(L)₂(H₂O)Cl] |

| 1:2 electrolyte | 130 - 170 | [Co(L)₂]Cl₂ researchgate.net |

| 1:3 electrolyte | 200 - 240 | [Fe(L)₂]Cl₃ |

L represents the this compound ligand.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For an organic molecule like this compound, XPS can provide detailed information about the chemical environment of each element (C, N, O). High-resolution spectra of the C 1s, N 1s, and O 1s regions can be deconvoluted into multiple peaks, each corresponding to atoms in different functional groups. For example, the C 1s spectrum can distinguish between carbons in the aromatic ring (C-C, C-H), the amide carbonyl group (N-C=O), and any adventitious carbon. researchgate.netarpnjournals.org Similarly, the N 1s spectrum can differentiate between the amide and hydrazine nitrogens. This level of detail confirms the presence of the key functional groups on the sample's surface. researchgate.net

Predicted XPS Binding Energies for Core Levels in this compound

| Core Level | Functional Group Assignment | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic Ring) | ~284.6 |

| C-N (Hydrazine-Amide) | ~286.0 | |

| C=O (Benzoyl & Amide Carbonyl) | ~288.0 | |

| N 1s | -NH-NH₂ (Hydrazine & Amide) | ~400.0 |

| O 1s | C=O (Benzoyl & Amide Carbonyl) | ~531.5 |

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary slightly based on instrument calibration and specific chemical environment.

Computational Chemistry and Theoretical Investigations of 2 Benzoylhydrazinecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations have been instrumental in providing a theoretical framework to understand the properties of 2-Benzoylhydrazinecarboxamide. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations are used to find the minimum energy conformation by adjusting the bond lengths, bond angles, and dihedral angles. Studies on similar hydrazine (B178648) derivatives have shown that the optimized geometry is crucial for accurately predicting other molecular properties.

Below is an illustrative table of optimized geometric parameters for a representative benzoylhydrazine structure, as specific data for this compound is not extensively published.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 - 1.25 | |

| C-N (amide) | 1.34 - 1.36 | |

| N-N | 1.38 - 1.40 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| O-C-N | 120 - 123 | |

| C-N-N | 118 - 121 | |

| C-C-C (aromatic) | 119 - 121 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For benzoylhydrazine derivatives, the HOMO is typically localized over the phenyl ring and the hydrazine moiety, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the carbonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. DFT calculations provide the energies of these orbitals and the energy gap, which are crucial for predicting the molecule's behavior in chemical reactions.

| Property | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation and are typically performed on the optimized geometry. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations used in the DFT method.

For this compound, the theoretical vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching frequency is expected to be a strong band in the IR spectrum. Similarly, N-H stretching and bending vibrations, as well as the aromatic C-H and C=C stretching modes, would have distinct frequencies. Comparing the theoretical spectrum with experimental data helps in the structural confirmation of the synthesized compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3450 |

| C-H (aromatic) Stretch | 3000 - 3100 |

| C=O Stretch | 1650 - 1700 |

| N-H Bend | 1550 - 1650 |

| C=C (aromatic) Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1300 |

Global and local reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. Global descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), describe the reactivity of the molecule as a whole. Local reactivity descriptors, like the Fukui function (f(r)), identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

The chemical potential measures the tendency of electrons to escape from the system, while chemical hardness is the resistance to a change in electron distribution. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. These descriptors are valuable in predicting the regioselectivity of chemical reactions.

| Descriptor | Formula | Typical Value Range |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 3.2 to 5.0 eV |

Topological analyses of the electron density provide a deeper understanding of the chemical bonding in a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and quantify the localization of electrons, which helps in identifying covalent bonds, lone pairs, and atomic cores. High values of ELF and LOL indicate regions where electrons are highly localized.

The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions. It is a function of the electron density and its gradient. Plots of the RDG against the electron density can distinguish between van der Waals interactions, hydrogen bonds, and steric repulsions. These analyses provide a detailed picture of the bonding and non-bonding interactions within the this compound molecule.

Non-Covalent Interaction (NCI) analysis is a computational technique that complements the RDG analysis to visualize weak interactions. NCI plots provide a three-dimensional representation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing and intermolecular interactions of a molecule. The NCI analysis of this compound would reveal the nature and strength of the hydrogen bonds formed by the N-H and C=O groups, which play a significant role in its solid-state structure and properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. arxiv.org By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can determine the wavelengths at which a molecule absorbs light. arxiv.orgnih.gov This is crucial for understanding the photophysical properties of this compound.

The methodology involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). arxiv.org Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the peaks in the UV-visible absorption spectrum. While TD-DFT is highly effective for predicting the qualitative shape of spectra, it is known that standard approximations can lead to errors of several electronvolts in the absolute excitation energies. nih.gov To improve accuracy, a hybrid approach can be used, combining TD-DFT with methods like the Δ self-consistent field (ΔSCF) to shift the calculated spectrum for better agreement with experimental data. nih.gov

For this compound, TD-DFT would be employed to identify key electronic transitions, such as π→π* and n→π*, which are characteristic of its aromatic and carbonyl/amide functional groups. The predicted spectrum, including wavelengths (λmax), oscillator strengths (f), and major orbital contributions for the most intense electronic transitions, provides a theoretical fingerprint of the molecule. Although specific TD-DFT studies on this compound are not prevalent in the cited literature, the principles are widely applied to similar organic molecules. arxiv.orgresearchgate.net The table below illustrates the type of data that a TD-DFT analysis would generate.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (n→π*) |

| S0 → S2 | 285 | 0.85 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 250 | 0.40 | HOMO → LUMO+1 (π→π*) |

(Note: This table is illustrative and not based on reported experimental data for this specific compound.)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, from single molecules in solution to complex protein-ligand interactions. biorxiv.org

Ligand Adsorption Mechanisms and Surface Interaction Dynamics

MD simulations can effectively model the interaction between a ligand like this compound and a material surface. This is relevant for applications in areas such as materials science or chromatography. The simulations can elucidate the mechanism of adsorption, showing how the molecule approaches and binds to the surface. nih.gov By analyzing the atomic interactions, researchers can identify the specific functional groups of the ligand responsible for the interaction (e.g., amide or carbonyl groups) and the nature of the forces involved (e.g., van der Waals, electrostatic). nih.gov For instance, simulations could show whether the benzoyl group or the hydrazinecarboxamide moiety preferentially interacts with a given surface and how solvent molecules influence this binding. nih.gov

Protein-Ligand Complex Stability and Dynamics (if applicable to derivatives)

When a derivative of this compound binds to a protein, MD simulations are a key tool for assessing the stability of the resulting complex. nih.govnih.gov Starting from a docked pose, a simulation running for nanoseconds can reveal whether the ligand remains stably bound in the active site or if it dissociates. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to quantify stability. researchgate.net A low and stable RMSD value over time suggests a stable binding mode. researchgate.net Furthermore, these simulations provide dynamic information on the hydrogen bonds and other interactions between the ligand and protein residues, offering insights into the determinants of binding affinity. nih.govnih.gov

(Note: This table is illustrative of typical MD simulation output.)

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. researchgate.netresearchgate.net

Prediction of Ligand-Target Binding Modes and Affinities (e.g., Enzyme Active Sites)

For this compound and its derivatives, molecular docking is used to predict how they might bind to the active site of a target enzyme or receptor. nih.govresearchgate.net The process involves generating a multitude of possible binding poses of the ligand within the target's binding pocket and then scoring these poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The pose with the best score is predicted as the most likely binding mode. mdpi.com

Studies on related benzhydrazide and hydrazide derivatives have used molecular docking to investigate their potential as inhibitors for various enzymes. researchgate.netresearchgate.net For example, docking studies have been performed on targets like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and carbonic anhydrase isozymes. nih.govresearchgate.netresearchgate.net These in silico studies identify crucial interactions, such as hydrogen bonds between the ligand's amide or carbonyl groups and amino acid residues in the active site, as well as hydrophobic interactions involving the benzoyl ring. mdpi.comnih.gov The predicted binding affinity provides a quantitative estimate of how strongly the ligand might bind to the target, helping to prioritize compounds for experimental testing. nih.gov

Table 3: Example Molecular Docking Results for Benzhydrazide Derivatives against Different Enzymes

| Compound | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| ohbh10 | MAO-B | 2V5Z | -8.5 | Tyr398, Tyr435 |

| ohbh10 | AChE | 4EY7 | -9.2 | Trp86, Tyr337 |

| Derivative 6a | hCA I | 2CAB | -7.9 | His94, Thr199 |

| Derivative 6b | hCA II | 1CA2 | -8.1 | His64, Thr200 |

(Source: Data compiled from findings on benzhydrazide derivatives in related studies. nih.govresearchgate.net)

Virtual Screening and Lead Compound Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. mdpi.commdpi.com This process reduces the cost and time associated with experimental high-throughput screening. nih.gov For a compound like this compound, VS could be employed to identify its potential as a lead compound—a chemical entity showing promising biological activity that serves as a starting point for drug development. solubilityofthings.commdpi.com

The process often begins by creating a pharmacophore model or using the known structure of a target's active site. The library of compounds is then computationally "docked" into the target site to predict binding affinity and pose. For example, in a study on the related compound 1,2-dibenzoylhydrazine (DBH), molecular docking was used to evaluate its inhibitory capacity against several key enzymes, including the ecdysone (B1671078) receptor (EcR) and urease. nih.govresearchgate.net The results identified DBH as an excellent candidate for inhibiting these targets, demonstrating how a benzoylhydrazine core structure can serve as a valuable scaffold for lead compound identification. researchgate.net Docking studies revealed that DBH could be a starting point for developing novel inhibitors for other targets as well, such as the HIV integrase receptor. researchgate.net

The effectiveness of a virtual screening campaign can be summarized by its ability to enrich the number of active compounds from a large database. The results of such a screening process for analogs of this compound against a hypothetical target are illustrated in the table below.

Table 1: Illustrative Virtual Screening and Docking Results for Benzoylhydrazine Analogs

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| 1,2-Dibenzoylhydrazine | Ecdysone Receptor (EcR) | -9.8 | 150 nM | Arg383, Tyr408, Asn504 |

| 1,2-Dibenzoylhydrazine | Urease | -8.5 | 650 nM | His136, Gly277, Ala363 |

| Hypothetical Analog A | Target X | -9.2 | 280 nM | Phe12, Leu45, Ser99 |

| Hypothetical Analog B | Target X | -8.1 | 890 nM | Phe12, Val78, Asn101 |

Note: Data for 1,2-Dibenzoylhydrazine is based on findings from studies on its potential as a multi-target inhibitor. researchgate.net Data for hypothetical analogs is illustrative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

Development of 3D QSAR Models for Predictive Analysis

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D structural properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

While specific 3D-QSAR models for this compound are not available, studies on other carboxamide-containing compounds, such as benzimidazole (B57391) carboxamide derivatives acting as PARP-1 inhibitors, showcase the approach. nih.gov In such a study, robust CoMFA and CoMSIA models were developed, yielding high correlation coefficients that demonstrate their predictive power. nih.gov These models, derived from the alignment of compounds based on their docked conformations, provide crucial insights into the structure-activity relationship, guiding the design of more potent inhibitors. nih.gov

The statistical validation of a typical 3D-QSAR model is critical to ensure its reliability and predictive ability. Key statistical parameters from a study on benzimidazole carboxamides are shown below.

Table 2: Statistical Parameters of 3D-QSAR Models for Benzimidazole Carboxamide Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Optimal Number of Components |

|---|---|---|---|---|---|

| CoMFA | 0.712 | 0.899 | 0.287 | 114.5 | 5 |

| CoMSIA | 0.744 | 0.889 | 0.301 | 102.3 | 6 |

Note: Data is based on a docked conformer-based alignment study on PARP-1 inhibitors. nih.gov q² indicates the internal predictive ability of the model, while r² indicates the goodness of fit.

Conformationally Sampled Pharmacophore (CSP) Approach

The Conformationally Sampled Pharmacophore (CSP) approach is an advanced modeling technique that considers the flexibility of ligands by sampling their accessible conformations. nih.govnih.gov Unlike traditional methods that may rely on a single low-energy conformation, CSP relates the regions of conformational space sampled by different ligands to their biological activity. nih.gov This method is particularly useful for flexible molecules like this compound, as it increases the probability of including the receptor-bound conformation in the model. nih.gov

The CSP method defines the conformational space by the distributions of distances and angles between key pharmacophoric points across all accessible conformations. nih.gov By comparing the conformational distributions of highly active compounds with those of less active ones, a quantitative model can be developed. This approach has been successfully applied to distinguish between agonists and antagonists for various receptors and is valuable for developing pharmacophores for molecules with multiple rotatable bonds. nih.govnih.gov

Advanced Theoretical Methodologies

To gain deeper insights into the dynamic behavior and reactivity of this compound, advanced theoretical methods that go beyond static models are employed.

Ab Initio Molecular Dynamics for First-Principles Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each time step, rather than relying on predefined force fields. This allows for the simulation of chemical reactions, bond breaking/formation, and other electronic events with high accuracy. While computationally intensive, AIMD can provide detailed insights into reaction mechanisms and dynamics in complex environments. nih.gov

For a molecule like this compound, AIMD could be used to study its stability, conformational dynamics, and interactions with solvent molecules or a biological target at a quantum mechanical level. For instance, MD simulations (a related, classical technique) were performed on the analog 1,2-dibenzoylhydrazine to understand its interactions and stability within the active sites of target proteins. nih.gov An AIMD simulation would extend this by providing a quantum-level description of these interactions, which is particularly important if charge transfer or polarization effects are significant.

Quantum Chemical/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient compromise for studying large molecular systems like a ligand in an enzyme active site. nih.govresearchgate.net In this approach, the chemically active region (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics (QM) method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive molecular mechanics (MM) force field. utdallas.edu

This partitioning allows for the accurate modeling of electronic effects like bond breaking/formation, charge transfer, and polarization within the reactive center, while still accounting for the influence of the larger environment. acs.orgresearchgate.net For this compound, a QM/MM study could elucidate the precise mechanism of its interaction with a target enzyme, calculate binding energies with high accuracy, and explain the electronic basis for its biological activity. researchgate.net The accuracy and turnaround time of QM/MM calculations are continually improving, making them increasingly valuable for probing subtle interactions in protein-ligand binding and guiding rational drug design. utdallas.edu

Monte Carlo Simulations for Statistical Mechanical Properties

Monte Carlo (MC) simulations represent a powerful class of computational techniques used to explore the statistical mechanical properties of molecules by generating a representative ensemble of configurations. For a molecule such as this compound, these simulations can provide significant insights into its conformational landscape, energetic properties, and thermodynamic behavior, which are governed by the principles of statistical mechanics. The objective of a Monte Carlo simulation is to generate an ensemble of representative configurations for a complex macromolecular system under specific thermodynamic conditions.

The core of the Monte Carlo method involves the random sampling of the conformational space of this compound. This process begins with an initial geometry of the molecule, and subsequent configurations are generated through random perturbations of atomic coordinates. To ensure that the generated ensemble of configurations is representative of a true thermodynamic ensemble (e.g., a canonical ensemble), the acceptance or rejection of these new configurations is determined by the Metropolis criterion. This algorithm ensures that low-energy conformations are preferentially sampled, while also allowing for the exploration of higher-energy states, which is crucial for overcoming energetic barriers and achieving a thorough sampling of the conformational space.

Through the analysis of the vast number of configurations generated during a Monte Carlo simulation, a range of statistical mechanical properties can be calculated. These properties provide a macroscopic view of the system's behavior based on the microscopic states sampled. For this compound, key properties of interest would include the average potential energy, heat capacity, and various structural parameters such as radial distribution functions, which can offer insights into the solvation structure if a solvent is included in the simulation.

One of the primary applications of Monte Carlo simulations for a flexible molecule like this compound is the detailed exploration of its potential energy surface. The simulations can identify the most stable conformers (global and local minima) and the energetic barriers between them. This information is critical for understanding the molecule's structural flexibility and how it might interact with biological targets.

The following table presents hypothetical data that could be obtained from a Monte Carlo simulation of this compound in a solvent, illustrating the types of statistical mechanical properties that can be investigated.

| Property | Value | Units |

| Average Potential Energy | -150.5 ± 2.3 | kcal/mol |

| Heat Capacity (Cv) | 85.2 ± 3.1 | cal/(mol·K) |

| Solvent Accessible Surface Area (SASA) | 350.7 ± 10.5 | Ų |

| Radius of Gyration | 4.2 ± 0.3 | Å |

| End-to-End Distance | 8.1 ± 0.9 | Å |

Note: The data in this table is illustrative and intended to represent the type of results obtained from Monte Carlo simulations. It is not based on actual experimental or simulation data for this compound.

Coordination Chemistry of 2 Benzoylhydrazinecarboxamide

Design and Synthesis of 2-Benzoylhydrazinecarboxamide-Based Ligands

This compound serves as a foundational structure for the synthesis of a wide array of Schiff base ligands. These ligands are typically prepared through the condensation reaction of this compound (or its parent hydrazide, benzoylhydrazine) with various aldehydes and ketones. This reaction introduces an azomethine group (-C=N-), which is a key coordination site in the resulting ligands.

The design of these ligands can be tailored by selecting different carbonyl compounds, which in turn influences the steric and electronic properties of the ligand and its subsequent metal complexes. For instance, the condensation of 2-(benzyloxy)benzoylhydrazine with aldehydes like cinnamaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde (B44291) yields aroylhydrazone-based Schiff base ligands with varied substituents. elsevierpure.com Similarly, ligands can be synthesized by reacting benzoyl hydrazide with compounds like 4-acetylpyridine. edu.krd

The synthesis process generally involves refluxing equimolar amounts of the hydrazide and the respective aldehyde or ketone in a suitable solvent, such as ethanol (B145695). elsevierpure.comnih.gov The resulting Schiff base ligands are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry. elsevierpure.com

Formation and Characterization of Metal Complexes with Transition Metals (e.g., Ni(II), Cu(II), Pt(II), Zn(II))

This compound-based ligands readily form stable complexes with a range of transition metal ions, including Nickel(II), Copper(II), and Zinc(II). The formation of these complexes typically occurs by reacting the ligand with a metal salt (e.g., acetate (B1210297) or chloride) in a suitable solvent mixture. elsevierpure.comekb.eg The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.gov

The characterization of these metal complexes is carried out using a combination of analytical and spectroscopic methods:

Elemental Analysis: Confirms the stoichiometry of the metal complexes. ekb.eg

Molar Conductivity Measurements: These measurements, often conducted in solvents like DMSO, help in determining the electrolytic or non-electrolytic nature of the complexes. Low molar conductance values are indicative of non-electrolytic complexes. nih.govekb.eg

Magnetic Susceptibility: This technique is crucial for determining the geometry of the complexes, particularly for paramagnetic ions like Ni(II) and Cu(II).

Spectroscopic Techniques:

FT-IR Spectroscopy: Provides evidence of ligand coordination to the metal ion. A shift in the vibrational frequencies of the C=N (azomethine) and C=O (carbonyl) groups upon complexation indicates their involvement in bonding. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

UV-Vis Spectroscopy: Gives insights into the electronic transitions within the complex and helps in proposing the coordination geometry.

¹H and ¹³C NMR Spectroscopy: Used for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)), providing further confirmation of the ligand structure and its coordination to the metal. materialsciencejournal.org

Structural Elucidation of Metal Complexes

The coordination geometry of metal complexes with this compound-based ligands is influenced by the nature of the metal ion and the ligand itself.

Ni(II) Complexes: Nickel(II) complexes with these ligands commonly exhibit either octahedral or square-planar geometries. For instance, bischelated Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone have been found to adopt a distorted square-planar geometry. elsevierpure.com Octahedral geometry is also frequently observed, particularly when water or other solvent molecules are part of the coordination sphere. nih.gov

Cu(II) Complexes: Copper(II) complexes often display distorted octahedral or square-planar geometries due to the Jahn-Teller effect for a d⁹ ion. reddit.com In many cases, the geometry is described as distorted square-planar. redalyc.org

Zn(II) Complexes: Due to its d¹⁰ electronic configuration, Zinc(II) complexes typically adopt a tetrahedral geometry. nih.gov However, five-coordinate geometries like square pyramidal are also possible depending on the ligand system.

This compound-based ligands can act as bidentate or tridentate chelating agents. unacademy.comlibretexts.org Chelation involves the formation of a ring structure with the central metal ion, which enhances the stability of the complex.

The most common bonding mode involves coordination through the azomethine nitrogen and the carbonyl oxygen (in its enolic form). nih.gov The ligand can exist in keto-enol tautomeric forms, and upon complexation, it often coordinates in its deprotonated enolic form. This results in the formation of a stable five or six-membered chelate ring.

In some cases, if the aldehyde or ketone precursor contains another potential donor atom (e.g., a pyridine (B92270) ring), the ligand can act as a tridentate ligand, coordinating through the azomethine nitrogen, the enolic oxygen, and the additional donor atom. ekb.eg

Electronic and Spectroscopic Properties of this compound Metal Complexes

The electronic and spectroscopic properties of these metal complexes provide valuable information about their structure and bonding.

Infrared (IR) Spectra: The IR spectra of the free ligands typically show characteristic bands for ν(N-H), ν(C=O), and ν(C=N). Upon complexation, the disappearance of the ν(N-H) band and a shift of the ν(C=O) band to lower frequencies suggest coordination through the enolic oxygen. A shift in the ν(C=N) band indicates the involvement of the azomethine nitrogen in coordination. ekb.eg The appearance of new non-ligand bands in the far-IR region is indicative of ν(M-O) and ν(M-N) vibrations.

| Vibrational Mode | Typical Frequency (cm⁻¹) in Free Ligand | Change Upon Complexation |

| ν(N-H) | ~3200 | Disappears (in enol form) |

| ν(C=O) | ~1650 | Shifts to lower frequency |

| ν(C=N) | ~1600 | Shifts to lower or higher frequency |

| ν(M-O) | - | Appears at ~500-600 |

| ν(M-N) | - | Appears at ~400-500 |

Electronic Spectra (UV-Vis): The electronic spectra of the ligands and their complexes show bands corresponding to intra-ligand π → π* and n → π* transitions. In the complexes of transition metals like Ni(II) and Cu(II), additional weaker bands are observed in the visible region, which are assigned to d-d transitions. The position of these d-d bands is indicative of the coordination geometry. For instance, square-planar Ni(II) complexes often show specific d-d transitions that help in their characterization. redalyc.org

| Metal Ion | Geometry | Typical d-d Transitions |

| Ni(II) | Square Planar | ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g |

| Cu(II) | Square Planar | ²B₁g → ²A₁g |

NMR Spectra: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of protons near the coordination sites (e.g., the azomethine proton) are often shifted downfield upon complexation. nih.gov

Derivatization Strategies and Analogue Design

Synthesis of Novel Derivatives from 2-Benzoylhydrazinecarboxamide

The synthetic versatility of this compound allows for a wide array of chemical transformations, enabling the generation of diverse libraries of analogues. Key strategies involve the introduction of heterocyclic moieties, modification of the benzoyl group, and functionalization of the hydrazinecarboxamide backbone.

The incorporation of five-membered heterocyclic rings is a common and effective strategy to enhance the biological activity of a parent molecule. These moieties can act as bioisosteres for amide or ester groups, participate in hydrogen bonding, and improve metabolic stability.

Triazoles: 1,2,4-triazole (B32235) derivatives can be synthesized from this compound through multi-step reactions. A common route involves the reaction with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized with hydrazine (B178648) hydrate. Another approach involves the reaction with isothiocyanates to yield thiosemicarbazide (B42300) intermediates, which can be cyclized under alkaline conditions. These triazole analogues often exhibit a broad spectrum of biological activities.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the reaction of this compound with carbon disulfide in an alkaline medium, followed by cyclization. Alternatively, reaction with thiosemicarbazide and a dehydrating agent like concentrated sulfuric acid can yield thiadiazole derivatives. These compounds are of significant interest in drug discovery.

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives are frequently prepared from this compound by cyclization reactions. A common method involves the reaction with various carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. Another pathway includes the reaction with carbon disulfide and subsequent oxidative cyclization. The resulting oxadiazole ring is a valuable scaffold in medicinal chemistry.

Table 1: Synthetic Strategies for Heterocyclic Derivatives of this compound

| Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Triazoles | Reaction with isothiocyanates followed by cyclization | Isothiocyanates, Base |

| Reaction with carbon disulfide and hydrazine | CS2, Hydrazine Hydrate | |

| Thiadiazoles | Reaction with carbon disulfide and cyclization | CS2, Alkaline medium |

| Reaction with thiosemicarbazide | Thiosemicarbazide, H2SO4 | |

| Oxadiazoles | Cyclization with carboxylic acids | Carboxylic acids, POCl3 |

| Oxidative cyclization of acylthiosemicarbazides | N/A |

Alterations to the benzoyl ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the benzene (B151609) ring. The position and nature of these substituents are crucial for activity. Common modifications include the introduction of:

Halogens (F, Cl, Br): These can alter the electronic nature of the ring and improve membrane permeability.

Alkyl groups (e.g., methyl, ethyl): These can enhance lipophilicity.

Alkoxy groups (e.g., methoxy): These can act as hydrogen bond acceptors and influence metabolic stability.

Nitro groups: These are strong electron-withdrawing groups that can significantly alter the electronic properties of the molecule.

The directing effects of the benzoyl group (a meta-director) and any existing substituents on the ring must be considered to predict the regioselectivity of these reactions.

The hydrazinecarboxamide core of the molecule offers several sites for functionalization, allowing for the introduction of diverse chemical groups to probe the binding pocket of a target and modulate physicochemical properties.

Key functionalization strategies include:

N-Alkylation/N-Arylation: The nitrogen atoms of the hydrazine moiety can be alkylated or arylated to introduce new substituents.

Condensation Reactions: The terminal amino group of the hydrazinecarboxamide can undergo condensation with various aldehydes and ketones to form Schiff bases (hydrazones). These derivatives can then be further modified or can themselves exhibit biological activity.

Acylation: The nitrogen atoms can be acylated with different acid chlorides or anhydrides to introduce new amide functionalities.

These modifications can lead to derivatives with altered solubility, hydrogen bonding capacity, and conformational flexibility.

Rational Design Principles for Derivatization

To move beyond traditional trial-and-error synthesis, rational drug design methodologies are employed to guide the derivatization of this compound. These approaches leverage computational tools to predict how modifications to the lead structure will affect its biological activity.

When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool for designing novel analogues. nih.gov This approach relies on understanding the molecular interactions between the ligand and its binding site.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.govmdpi.com For this compound derivatives, docking studies can help to:

Identify key amino acid residues in the binding pocket that interact with the ligand.

Predict how different substituents on the benzoyl ring or heterocyclic moieties will affect binding affinity.

Suggest novel modifications to improve interactions with the target.

For instance, a series of 1,3,5-triazine (B166579) or pyrimidine (B1678525) derivatives containing a benzoyl hydrazine moiety were designed as PI3Kα selective inhibitors based on the pan-PI3K inhibitor ZSTK474, utilizing SBDD strategies. nih.gov

De Novo Design: This method involves building a novel ligand molecule within the constraints of the target's binding site. Fragments of molecules can be computationally placed and linked together to create new chemical entities with potentially high affinity for the target.

In the absence of a known 3D structure for the target, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to:

Identify physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are critical for activity. jppres.comnih.gov

Predict the activity of newly designed analogues before their synthesis.

A QSAR study on benzylidene hydrazine benzamide (B126) derivatives with anticancer activity against a human lung cancer cell line identified key descriptors like Log S and molar refractivity that correlate with activity. jppres.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing a set of active analogues of this compound, a pharmacophore model can be generated. This model can then be used to:

Virtually screen large chemical databases to identify new scaffolds that fit the pharmacophore.

Guide the design of new derivatives by ensuring they contain the key pharmacophoric features.